molecular formula C18H10N4OS3 B2422124 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 477535-88-9

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No. B2422124
CAS RN: 477535-88-9
M. Wt: 394.49
InChI Key: UKXLKPDIOPYUQQ-UHFFFAOYSA-N
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Description

Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They are found in many marine as well as natural plant products .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

Benzothiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Chemical Reactions Analysis

The substitution of nitro and methoxy groups at the 4th position of the phenyl ring can improve the antibacterial action of benzothiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole compound can vary depending on its structure. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid is a solid at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research indicates that compounds related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide demonstrate significant antibacterial and antifungal properties. For instance, Senthilkumar et al. (2021) synthesized a similar compound which showed considerable activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans. Similarly, Palkar et al. (2017) designed and synthesized benzothiazolyl substituted pyrazol-5-ones that displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. Incerti et al. (2017) synthesized benzothiazole derivatives that exhibited potent antimicrobial properties against various bacterial and fungal species, including plant, animal, and human pathogens, as well as food contaminating species. This implies the potential use of these compounds in treating infections or in applications where antimicrobial properties are desired (Senthilkumar, Umarani, & Satheesh, 2021; Palkar et al., 2017; Incerti et al., 2017).

Anticancer Activity

Compounds structurally similar to this compound have shown promising anticancer effects. The research by Ostapiuk et al. (2017) synthesized new benzothiazole derivatives, two of which exhibited a significant ability to inhibit the growth of human tumor cells, suggesting that these derivatives could be valuable in the search for new anticancer agents. Additionally, Eshghi et al. (2019) synthesized N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, which demonstrated cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Ostapiuk et al., 2017; Eshghi et al., 2019).

Chemosensor Applications

Coumarin benzothiazole derivatives structurally related to the compound have been investigated for their potential as chemosensors. Wang et al. (2015) synthesized four coumarin benzothiazole derivatives and studied their ability to detect cyanide anions. They found that these compounds could recognize cyanide anions through different mechanisms, indicating their utility as chemosensors in various applications (Wang et al., 2015).

Safety and Hazards

While specific safety and hazard information for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is not available, it’s important to note that some benzothiazole compounds can be hazardous. For example, (Benzothiazol-2-ylthio)methyl thiocyanate (TCMTB) is a potential carcinogen, a hepatotoxin, and a skin sensitizer .

Future Directions

Research into benzothiazole derivatives is ongoing, with recent studies focusing on their synthesis and evaluation for various biological activities . Future research may continue to explore the potential of these compounds in various applications, including their use as antibacterial agents .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4OS3/c23-15(17-20-11-6-2-4-8-14(11)26-17)22-18-21-12(9-24-18)16-19-10-5-1-3-7-13(10)25-16/h1-9H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXLKPDIOPYUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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